molecular formula C7H4BrF2NO2 B12848871 3-Amino-4-bromo-2,6-difluorobenzoic acid

3-Amino-4-bromo-2,6-difluorobenzoic acid

Cat. No.: B12848871
M. Wt: 252.01 g/mol
InChI Key: BGBZOLGWHSNQSY-UHFFFAOYSA-N
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Description

3-Amino-4-bromo-2,6-difluorobenzoic acid is an organic compound with the molecular formula C7H4BrF2NO2 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and difluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-bromo-2,6-difluorobenzoic acid typically involves multi-step organic reactions. One common method starts with 1-bromo-3,5-difluorobenzene. The hydrogen atoms on the benzene ring are removed using n-butyllithium to form an organolithium intermediate. This intermediate then reacts with carbon dioxide to yield the target compound . The reaction conditions usually involve low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-bromo-2,6-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution: Various substituted benzoic acids.

    Oxidation: Nitrobenzoic acids.

    Reduction: Aminobenzoic acids.

    Coupling: Biaryl compounds.

Scientific Research Applications

3-Amino-4-bromo-2,6-difluorobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-Amino-4-bromo-2,6-difluorobenzoic acid is not fully understood. it is believed to function as a competitive inhibitor of enzymes such as cytochrome P450, which are involved in the metabolism of organic compounds . The presence of amino, bromo, and difluoro groups may enhance its binding affinity to specific molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,6-difluorobenzoic acid
  • 2,6-Difluorobenzoic acid
  • 4-Amino-3-fluorobenzoic acid

Uniqueness

3-Amino-4-bromo-2,6-difluorobenzoic acid is unique due to the combination of amino, bromo, and difluoro substituents on the benzene ring. This unique structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

3-amino-4-bromo-2,6-difluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-2-1-3(9)4(7(12)13)5(10)6(2)11/h1H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBZOLGWHSNQSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)N)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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